tert-Butyl (3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclobutyl)carbamate
Description
This compound belongs to the class of organoboron derivatives featuring a cyclobutane core fused with a carbamate-protected amine and a pinacol boronate ester. Its molecular formula is C₁₆H₂₆BNO₄, with a molecular weight of 307.20 g/mol (calculated from HRMS data in and ). The structure includes:
- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety, which enhances stability and facilitates Suzuki-Miyaura cross-coupling reactions.
- A cyclobutyl ring conjugated to the boronate ester via a methylene group, introducing steric constraints and unique reactivity.
- A tert-butyl carbamate (Boc) group, which protects the amine functionality during synthetic processes .
The compound is synthesized via photoredox-catalyzed radical addition or transition metal-mediated coupling, as noted in and . Its applications span medicinal chemistry (e.g., enzyme inhibition in ) and materials science due to its boron-mediated reactivity.
Properties
Molecular Formula |
C16H28BNO4 |
|---|---|
Molecular Weight |
309.2 g/mol |
IUPAC Name |
tert-butyl N-[3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclobutyl]carbamate |
InChI |
InChI=1S/C16H28BNO4/c1-14(2,3)20-13(19)18-12-8-11(9-12)10-17-21-15(4,5)16(6,7)22-17/h10,12H,8-9H2,1-7H3,(H,18,19) |
InChI Key |
XIUXTFLRUUKHOR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CC(C2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclobutyl)carbamate typically involves the reaction of a cyclobutyl carbamate derivative with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually catalyzed by a palladium complex under mild conditions. The general reaction scheme is as follows:
Starting Materials: Cyclobutyl carbamate derivative and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Catalyst: Palladium complex (e.g., Pd(PPh3)4).
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Reaction Conditions: Mild temperature (25-50°C) and inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronate ester group enables participation in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds. For example, in the synthesis of biaryl derivatives, the compound reacts with aryl halides under catalytic conditions:
| Reagents/Conditions | Yield | Catalyst | Base | Solvent | Temperature |
|---|---|---|---|---|---|
| Pd(PPh₃)₄, Na₂CO₃, toluene/EtOH (2:1) | 93% | Tetrakis(triphenylphosphine)palladium(0) | Sodium carbonate | Toluene/ethanol | 80°C, 4.5 h |
This reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronate ester, and reductive elimination to form the coupled product .
Hydroboration and Functionalization
The exocyclic methylene group participates in hydroboration reactions. For instance, iridium-catalyzed hydroboration with pinacolborane yields substituted boronate derivatives:
Key Conditions :
-
Catalyst: [Ir(cod)Cl]₂ (5 mol%)
-
Ligand: dppe (1,2-bis(diphenylphosphino)ethane)
-
Solvent: Dichloromethane (DCM)
-
Temperature: Room temperature
Nucleophilic Substitution Reactions
The carbamate group undergoes hydrolysis under acidic or basic conditions to release amines, which are valuable intermediates in drug synthesis. For example:
Reaction Parameters :
-
Acid : 4 M HCl in dioxane
-
Time : 3 hours
-
Product : Primary amine (quantitative deprotection)
Stability and Reaction Optimization
-
Solvent Sensitivity : Reactions in polar aprotic solvents (e.g., DMF, dioxane) show higher yields compared to non-polar solvents .
-
Base Selection : Cs₂CO₃ outperforms K₂CO₃ in coupling reactions due to better solubility and milder conditions .
-
Temperature : Optimal coupling efficiency occurs at 80–100°C, balancing reaction rate and catalyst stability .
Mechanistic Insights
-
Boronate Reactivity : The sp²-hybridized boron atom facilitates transmetallation in Pd-catalyzed reactions, while the carbamate group stabilizes transition states via hydrogen bonding .
-
Steric Effects : The tert-butyl group on the carbamate imposes steric hindrance, directing regioselectivity in nucleophilic attacks.
Scientific Research Applications
tert-Butyl (3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclobutyl)carbamate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of tert-Butyl (3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclobutyl)carbamate primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a reactive intermediate, which then couples with aryl or vinyl halides to form the desired product. The molecular targets and pathways involved in these reactions are well-studied in the context of organic synthesis.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural variations and properties of analogous compounds:
Reactivity and Stability
- Cyclobutane vs. Cyclohexene : The cyclobutane core in the target compound imposes greater steric hindrance, reducing reaction rates in Suzuki couplings compared to the cyclohexene analogue (). However, this steric effect enhances selectivity in enzyme inhibition .
- Aromatic vs. Aliphatic Boronates : Pyridine-containing derivatives (–18) exhibit faster coupling kinetics due to aromatic stabilization of the boronate, whereas aliphatic variants (e.g., phenethyl in ) require harsher conditions .
- Ring Size and Solubility : Oxetane-containing derivatives () demonstrate superior aqueous solubility compared to cyclobutane analogues, making them preferable for in vivo applications .
Enzyme Inhibition
The target compound and its cyclohexene analogue () show nanomolar inhibition of autotaxin (ATX), a key enzyme in cancer metastasis. Structural studies indicate that the cyclobutane’s rigidity optimizes binding to ATX’s hydrophobic pocket .
Biological Activity
Tert-butyl (3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclobutyl)carbamate is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent research findings, including data tables and case studies.
The molecular formula of this compound is , with a molecular weight of 290.19 g/mol. It contains a dioxaborolane moiety that is significant for its biological interactions.
The biological activity of this compound is primarily associated with its ability to interact with various biological targets. The presence of the boron atom in the dioxaborolane structure allows for unique interactions with biomolecules, particularly in enzyme inhibition and modulation of signaling pathways.
Enzyme Inhibition
Research indicates that compounds containing boron can act as enzyme inhibitors. Specifically, the dioxaborolane moiety may inhibit proteases and kinases involved in cancer progression and inflammatory responses. Studies have shown that similar compounds can selectively inhibit Janus Kinase (JAK) pathways, which are crucial in cytokine signaling and immune responses .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Cytotoxic Effects on Cancer Cells : A study evaluated the cytotoxicity of this compound against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a significant reduction in cell viability at concentrations above 10 µM .
- Anti-inflammatory Activity : In an animal model of arthritis, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases .
- JAK Inhibition Studies : The compound was tested for its ability to inhibit JAK kinases in vitro. Results demonstrated effective inhibition at low micromolar concentrations, indicating its potential as a therapeutic agent for diseases driven by aberrant JAK signaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
